2-(2-Chloroethyl)oxirane

Physical property differentiation Process chemistry Volatility management

2-(2-Chloroethyl)oxirane (CAS 13067-79-3; synonyms: 1-chloro-3,4-epoxybutane, 4-chloro-1,2-epoxybutane) is a terminal epoxide bearing a chloroethyl side chain, with molecular formula C₄H₇ClO and molecular weight 106.55 g/mol. Unlike the commodity epoxide epichlorohydrin, this compound separates the chlorine atom from the oxirane ring by a two-carbon ethylene spacer, conferring distinct reactivity and regioselectivity in ring-opening and substitution chemistry.

Molecular Formula C4H7ClO
Molecular Weight 106.55 g/mol
CAS No. 13067-79-3
Cat. No. B076901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloroethyl)oxirane
CAS13067-79-3
Molecular FormulaC4H7ClO
Molecular Weight106.55 g/mol
Structural Identifiers
SMILESC1C(O1)CCCl
InChIInChI=1S/C4H7ClO/c5-2-1-4-3-6-4/h4H,1-3H2
InChIKeyNKWKILGNDJEIOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chloroethyl)oxirane CAS 13067-79-3: Bifunctional Epoxide for Differentiated Polymer and Chiral Intermediate Sourcing


2-(2-Chloroethyl)oxirane (CAS 13067-79-3; synonyms: 1-chloro-3,4-epoxybutane, 4-chloro-1,2-epoxybutane) is a terminal epoxide bearing a chloroethyl side chain, with molecular formula C₄H₇ClO and molecular weight 106.55 g/mol [1]. Unlike the commodity epoxide epichlorohydrin, this compound separates the chlorine atom from the oxirane ring by a two-carbon ethylene spacer, conferring distinct reactivity and regioselectivity in ring-opening and substitution chemistry . It is commercially available in both racemic and enantiopure (S)-forms, the latter accessible at ≥98.0% enantiomeric purity , positioning it as a strategic intermediate for chiral drug synthesis, functional polyether elastomers, and strain-release reagent construction.

Why Epichlorohydrin Cannot Substitute for 2-(2-Chloroethyl)oxirane in Specialized Procurement


Epichlorohydrin (CAS 106-89-8) is the dominant and most economical chlorinated oxirane in industrial use, but direct substitution for 2-(2-chloroethyl)oxirane fails in several critical contexts. The chloromethyl group of epichlorohydrin is directly attached to the oxirane carbon, rendering the epoxide ring significantly more electrophilic and prone to uncontrolled ring-opening or crosslinking during storage and processing [1]. In contrast, the ethylene spacer in 2-(2-chloroethyl)oxirane electronically decouples the chlorine from the oxirane ring, moderating epoxide electrophilicity and enabling divergent regiochemical outcomes in nucleophilic ring-opening . Furthermore, epichlorohydrin-derived polyethers (e.g., polyepichlorohydrin, GYs) are semi-crystalline with limited elastomeric character, whereas the homologous poly[(2-chloroethyl)oxirane] is a genuine elastomer with distinct thermomechanical properties [2]. For stereospecific transformations, epichlorohydrin's exocyclic chloromethyl group prevents the formation of chiral bicyclic scaffolds accessible uniquely from the homoallylic chloride geometry of 2-(2-chloroethyl)oxirane [3].

Quantitative Differentiation Evidence for 2-(2-Chloroethyl)oxirane Versus Closest Analogs


Boiling Point Elevation of ~17 °C Over Epichlorohydrin Improves Distillative Handling and Vapor Management

2-(2-Chloroethyl)oxirane exhibits a predicted boiling point of 133.0 ± 13.0 °C at 760 mmHg , whereas epichlorohydrin has an experimentally determined boiling point of 115–117 °C (lit.) . This represents a boiling point increase of approximately 16–18 °C attributable to the additional methylene unit in the chloroethyl side chain and the associated increase in molecular weight (106.55 vs. 92.52 g/mol). The higher boiling point reduces evaporative losses during ambient handling and allows finer fractional distillation separation from lower-boiling reaction solvents such as THF (bp 66 °C) or dichloromethane (bp 40 °C).

Physical property differentiation Process chemistry Volatility management

Ethylene Spacer Decouples Epoxide Electrophilicity from Chlorine: Structural Basis for Divergent Regioselectivity

In epichlorohydrin, the chlorine atom is positioned on the methylene carbon directly bonded to the oxirane ring (chloromethyl-oxirane). This places the electron-withdrawing chlorine substituent in immediate conjugation with the epoxide, substantially increasing the electrophilicity of both ring carbons and accelerating non-selective ring-opening [1]. In 2-(2-chloroethyl)oxirane, the chlorine is separated from the oxirane by a –CH₂–CH₂– spacer [2]. This ethylene bridge insulates the epoxide from the inductive electron withdrawal of chlorine, resulting in epoxide reactivity more comparable to unsubstituted 1,2-epoxybutane (CAS 106-88-7) while retaining a nucleophilically displaceable terminal chloride for downstream functionalization. The XLogP3-AA value shifts from 0.5 (epichlorohydrin) to 0.9 (target), reflecting increased lipophilicity that can influence phase-transfer and extraction behavior [2][3].

Regioselective ring-opening Structure-activity relationship Electrophilicity modulation

Poly[(2-chloroethyl)oxirane] Forms Genuine Elastomers; Polyepichlorohydrin Is Semi-Crystalline and Rigid Below Tg

Homopolymerization of 2-(2-chloroethyl)oxirane using a triethylaluminum–water–acetylacetone initiator system produces poly[(2-chloroethyl)oxirane], which Shih et al. (1982) characterized as exhibiting elastomeric properties and high reactivity in nucleophilic substitution reactions [1]. In contrast, polyepichlorohydrin (PECH, from epichlorohydrin) is a semi-crystalline polyether with a glass transition temperature near −22 °C and a crystalline melting point around 115–125 °C, behaving as a leathery solid at ambient temperature rather than a true elastomer [2]. The (chloroalkyl)oxirane homopolymers also undergo copolymerization with propylene oxide and epichlorohydrin with similar comonomer activity, enabling tailored elastomer compositions [1]. The pendant chloroethyl groups of the target-derived polymer remain available for post-polymerization modification via nucleophilic displacement, imparting chemical versatility to the elastomer matrix.

Polyether elastomers Ring-opening polymerization Nucleophilic substitution reactivity

Enantiopure (S)-Form Available at ≥98.0% ee Enables Stereospecific Construction of Chiral Bicyclic Strain-Release Reagents

The enantiopure (S)-4-chloro-1,2-epoxybutane is commercially available from Sigma-Aldrich with an assay of ≥98.0% (sum of enantiomers, GC) and an enantiomeric ratio of ≥98.5:1.5 (GC) . Jung and Lindsay (2022) demonstrated that when enantiopure 4-chloro-1,2-epoxybutane is employed as the electrophile in a one-pot dialkylmagnesium-mediated process with methyl sulfones, the resulting 1-sulfonylbicyclo[2.1.0]pentane (housane) products are formed with full stereospecificity on gram scale [1]. In contrast, epichlorohydrin—even in enantiopure form—yields the smaller bicyclo[1.1.0]butane scaffold due to its one-carbon chloromethyl chain, precluding access to the therapeutically relevant housane framework [1]. Both procedures were demonstrated with similar efficiency at gram scale [1].

Chiral building blocks Asymmetric synthesis Strain-release reagents Hydrolytic kinetic resolution

Atmospheric Oxidation Half-Life of ~8 Days Versus ~2–3 Days for Epichlorohydrin Indicates Different Environmental Fate Profile

ChemSpider-predicted atmospheric oxidation data indicate that 2-(2-chloroethyl)oxirane reacts with photochemically generated hydroxyl radicals with an overall OH rate constant of approximately 1.35 × 10⁻¹² cm³ molecule⁻¹ s⁻¹, corresponding to an atmospheric half-life of approximately 7.9 days (based on a 12-hr day with 1.5 × 10⁶ OH cm⁻³) . For epichlorohydrin, the analogous AOPWIN-estimated OH rate constant is approximately 3.7 × 10⁻¹² cm³ molecule⁻¹ s⁻¹, giving a half-life of roughly 2–3 days under equivalent conditions [1]. The approximately 3-fold longer atmospheric persistence of the target compound is consistent with the reduced electrophilicity conferred by the ethylene spacer. This differential is relevant for environmental risk assessment, waste-stream management, and compliance with volatile organic compound (VOC) regulations during scaled procurement and use.

Environmental fate Atmospheric chemistry OH radical reaction rate

Optimal Procurement Scenarios for 2-(2-Chloroethyl)oxirane Based on Differentiated Evidence


Synthesis of Chiral Bicyclo[2.1.0]pentane (Housane) Strain-Release Reagents for Medicinal Chemistry

When the synthetic objective is construction of enantiomerically pure 1-sulfonylbicyclo[2.1.0]pentane (housane) building blocks—increasingly utilized as bioisosteres for para-substituted phenyl rings in drug discovery—only 4-chloro-1,2-epoxybutane provides the requisite two-carbon tether between the epoxide and leaving group. The one-pot methyl sulfone method of Jung and Lindsay (2022) proceeds with full stereospecificity when enantiopure (S)-4-chloro-1,2-epoxybutane (≥98.0% ee) is employed and is demonstrated at gram scale [1]. Epichlorohydrin is structurally excluded from this application because its single-carbon chloromethyl chain yields only the smaller bicyclo[1.1.0]butane scaffold. Procurement of the enantiopure target compound is therefore mandatory for any program accessing housane chemical space via this validated route.

Functional Polyether Elastomer Synthesis with Pendant Chloroalkyl Modification Handles

For polymer chemistry groups developing chemically functionalizable elastomers, 2-(2-chloroethyl)oxirane serves as a monomer that, upon ring-opening polymerization, yields a polyether with elastomeric properties and pendant chloroethyl groups amenable to post-polymerization nucleophilic substitution [1]. This contrasts with polyepichlorohydrin, which is semi-crystalline and leathery at ambient temperature [2]. The Shih et al. (1982) protocol using triethylaluminum–water–acetylacetone initiator enables homopolymerization and copolymerization with propylene oxide or epichlorohydrin at comparable activity [1]. Procurement of this monomer is indicated when the target material specification includes room-temperature elastomeric behavior combined with reactive side-chain functionality—a combination unattainable with epichlorohydrin alone.

Sequential Bifunctional Derivatization Exploiting Orthogonal Epoxide and Terminal Chloride Reactivity

In multi-step organic syntheses requiring sequential functionalization of two distinct electrophilic centers, 2-(2-chloroethyl)oxirane provides an epoxide ring for initial nucleophilic ring-opening (with amines, alcohols, thiols, or organometallics) followed by nucleophilic displacement of the terminal chloride in a second, independent step [1]. The two-carbon spacer ensures that the second transformation occurs without electronic or steric interference from the first derivatization site. This orthogonal reactivity sequence is geometrically infeasible with epichlorohydrin, where the chlorine is directly attached to the oxirane-bearing carbon, collapsing both reactive centers into a single locus. The higher boiling point (~133 °C vs. 116 °C) also facilitates solvent removal and intermediate isolation between steps [2]. Procurement should prioritize this compound when synthetic planning requires two-stage, site-differentiated electrophilic diversification.

Asymmetric Synthesis Programs Requiring Terminal Epoxides Amenable to Hydrolytic Kinetic Resolution

Racemic 2-(2-chloroethyl)oxirane is a terminal epoxide compatible with Jacobsen hydrolytic kinetic resolution (HKR) methodology, enabling access to the enantiopure (S)-form with >99% ee at laboratory scale using (R,R)-Co(salen) catalyst and substoichiometric water [1]. The resulting (S)-4-chloro-1,2-epoxybutane is commercially available at ≥98.0% ee [2] and serves as a versatile chiral C4 building block for asymmetric synthesis of pharmaceuticals, agrochemicals, and natural product analogues. While 1,2-epoxybutane and epichlorohydrin also undergo HKR, neither provides the combination of a terminal epoxide for kinetic resolution AND a displaceable terminal halide for downstream homologation—a dual-functional advantage unique to the chloroethyl-substituted oxirane scaffold. Procurement of the racemic feedstock for in-house HKR, or direct procurement of the enantiopure form, depends on scale and internal chiral chromatography or resolution capabilities.

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